3-Amino-2,6-dichloroisonicotinaldehyde
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Amino-2,6-dichloroisonicotinaldehyde consists of a six-membered aromatic ring with two chlorine atoms, two nitrogen atoms, and an aldehyde group. Unfortunately, the specific structural analysis is not available in the search results.Physical And Chemical Properties Analysis
3-Amino-2,6-dichloroisonicotinaldehyde has a molecular weight of 191.01 g/mol. The specific physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis of Selective Inhibitors
One study focused on the synthesis and structure-activity relationships of compounds as selective inhibitors for protein tyrosine kinases, with selectivity for c-Src. This involved condensing 4,6-diaminonicotinaldehyde with 2,6-dichlorophenylacetonitrile and further modifications to produce the desired compounds, showcasing the use of similar chemical frameworks in drug discovery and the development of therapeutic agents (Thompson et al., 2000).
Organocatalytic Reactions
Another research area involves the design of new strategies for enantioselective catalysis using organic chemicals as reaction catalysts. This includes the development of enantioselective organocatalytic Diels-Alder reactions, demonstrating the role of compounds with similar structural features in facilitating organocatalytic processes for the synthesis of biologically important molecules (Paras & MacMillan, 2001).
Antibacterial Activity
Research also extends to the synthesis of novel heterocyclic scaffolds with antibacterial activity. A study discovered a multicomponent reaction leading to 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, highlighting the potential of using structural analogs for developing new antibacterial agents (Frolova et al., 2011).
Green Synthesis Applications
Another application is the use of sodium ascorbate as a catalyst for the synthesis of densely functionalized pyrazoles, showcasing the compound's role in promoting environmentally friendly multicomponent cyclocondensations. This exemplifies the shift towards greener chemistry practices in synthesizing complex organic molecules (Kiyani & Bamdad, 2018).
Enzymatic Pathways in Microorganisms
Additionally, research on enzymatic pathways in microorganisms includes the study of an enzyme responsible for the deamination of a chemically unstable intermediate in the metabolic pathway of 4-amino-3-hydroxybenzoic acid, highlighting the compound's importance in understanding and manipulating bacterial metabolic processes (Orii et al., 2004).
Safety And Hazards
The safety data sheet for 3-Amino-2,6-dichloroisonicotinaldehyde indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-amino-2,6-dichloropyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-4-1-3(2-11)5(9)6(8)10-4/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYKYZVPABGBFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,6-dichloroisonicotinaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.